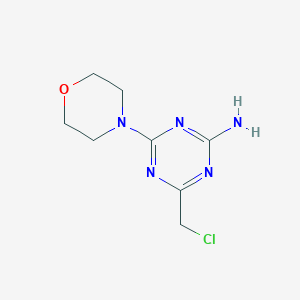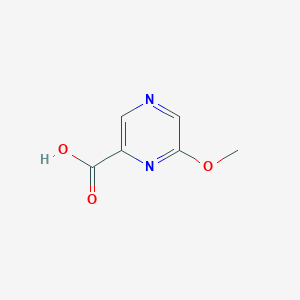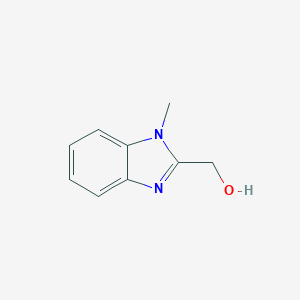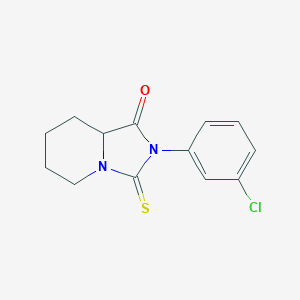
2-(3-Chlorophenyl)hexahydro-3-thioxoimidazo(1,5-a)pyridin-1(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Chlorophenyl)hexahydro-3-thioxoimidazo(1,5-a)pyridin-1(5H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CPI-1205 and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
CPI-1205 inhibits the activity of the histone methyltransferase enzyme EZH2, which is overexpressed in various cancers. EZH2 is responsible for the methylation of histone H3 at lysine 27, which leads to the suppression of tumor suppressor genes. By inhibiting the activity of EZH2, CPI-1205 leads to the reactivation of tumor suppressor genes and the suppression of cancer cell growth and proliferation.
Biochemical and physiological effects:
CPI-1205 has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the activity of EZH2, which leads to the reactivation of tumor suppressor genes and the suppression of cancer cell growth and proliferation. CPI-1205 has also been shown to induce apoptosis (cell death) in cancer cells, which is a desirable effect in cancer therapy. However, CPI-1205 has also been shown to have some limitations in lab experiments, which we will discuss in the next section.
Avantages Et Limitations Des Expériences En Laboratoire
CPI-1205 has some advantages and limitations for lab experiments. One of the advantages is that it has been extensively studied for its potential use in cancer therapy and has shown promising results in preclinical studies. However, CPI-1205 has also been shown to have some limitations in lab experiments. It has been shown to have poor solubility in water, which can make it difficult to use in certain experiments. CPI-1205 has also been shown to have some toxicity in certain cell lines, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on CPI-1205. One direction is to study its potential use in combination therapy with other anticancer drugs. Another direction is to study its potential use in other types of cancer, such as breast cancer and lung cancer. Further research is also needed to optimize the synthesis method of CPI-1205 and improve its solubility in water. Finally, it would be interesting to study the potential use of CPI-1205 in other fields of scientific research, such as epigenetics and gene regulation.
Conclusion:
In conclusion, 2-(3-Chlorophenyl)hexahydro-3-thioxoimidazo(1,5-a)pyridin-1(5H)-one or CPI-1205 is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It has been extensively studied for its potential use in cancer therapy and has shown promising results in preclinical studies. CPI-1205 inhibits the activity of the histone methyltransferase enzyme EZH2, which leads to the reactivation of tumor suppressor genes and the suppression of cancer cell growth and proliferation. However, CPI-1205 has some limitations in lab experiments, which need to be addressed in future research.
Méthodes De Synthèse
The synthesis of CPI-1205 involves the reaction of 3-chlorobenzaldehyde with 2-amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine in the presence of sodium hydride and DMF (Dimethylformamide). This reaction results in the formation of 2-(3-chlorophenyl)hexahydro-3-thioxoimidazo(1,5-a)pyridin-1(5H)-one. The purity and yield of the synthesized compound can be improved by using column chromatography and recrystallization techniques.
Applications De Recherche Scientifique
CPI-1205 has been extensively studied for its potential applications in various fields of scientific research. It has been found to have anticancer properties and has been studied for its potential use in cancer therapy. CPI-1205 has been shown to inhibit the activity of the histone methyltransferase enzyme EZH2, which is overexpressed in various cancers. This inhibition leads to the suppression of cancer cell growth and proliferation. CPI-1205 has also been studied for its potential use in the treatment of prostate cancer, lymphoma, and other types of cancer.
Propriétés
Numéro CAS |
71252-68-1 |
|---|---|
Nom du produit |
2-(3-Chlorophenyl)hexahydro-3-thioxoimidazo(1,5-a)pyridin-1(5H)-one |
Formule moléculaire |
C13H13ClN2OS |
Poids moléculaire |
280.77 g/mol |
Nom IUPAC |
2-(3-chlorophenyl)-3-sulfanylidene-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridin-1-one |
InChI |
InChI=1S/C13H13ClN2OS/c14-9-4-3-5-10(8-9)16-12(17)11-6-1-2-7-15(11)13(16)18/h3-5,8,11H,1-2,6-7H2 |
Clé InChI |
NMAAEAQWKBFNBR-UHFFFAOYSA-N |
SMILES |
C1CCN2C(C1)C(=O)N(C2=S)C3=CC(=CC=C3)Cl |
SMILES canonique |
C1CCN2C(C1)C(=O)N(C2=S)C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B183339.png)
![N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide](/img/structure/B183340.png)

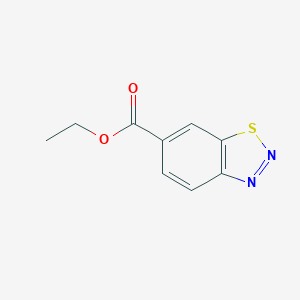
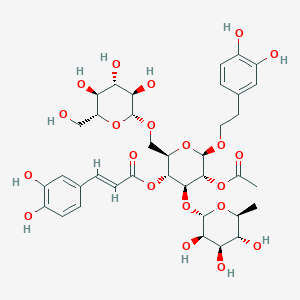
![1H-pyrazolo[3,4-c]pyridine](/img/structure/B183350.png)
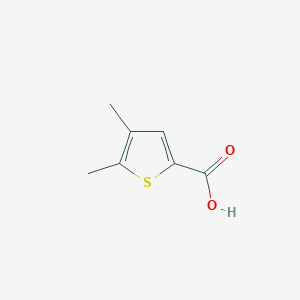
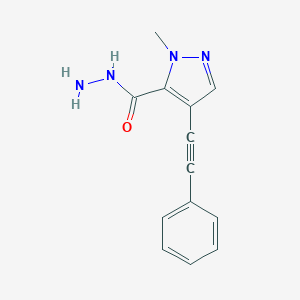

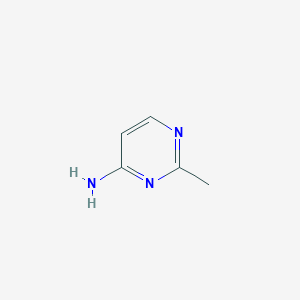
![6-(4-chlorophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B183356.png)
